
Benzonitrile, 4-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile, 4-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)- is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a benzonitrile group attached to a purine ring system, which is further substituted with a 2-chloro and a phenylmethyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 4-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)- typically involves multiple steps, starting with the preparation of the purine ring system. One common method involves the reaction of 2-chloro-9-(hydroxyethoxymethyl)adenine with a suitable benzonitrile derivative under specific conditions . The reaction is usually carried out in an ammonia/methanol solution and heated in an autoclave at 95°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and purification techniques are crucial in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 4-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)- can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents and elevated temperatures.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted purine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.
Scientific Research Applications
Benzonitrile, 4-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving purine metabolism and enzyme interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzonitrile, 4-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors involved in purine metabolism, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of viral replication or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-9-(hydroxyethoxymethyl)adenine: A related purine derivative with similar structural features.
4-((2-Chloro-9-(cyclopropylmethyl)-9H-purin-6-yl)amino)benzonitrile: Another compound with a similar purine ring system.
Uniqueness
Benzonitrile, 4-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylmethyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.
Properties
CAS No. |
125802-53-1 |
|---|---|
Molecular Formula |
C19H13ClN6 |
Molecular Weight |
360.8 g/mol |
IUPAC Name |
4-[(9-benzyl-2-chloropurin-6-yl)amino]benzonitrile |
InChI |
InChI=1S/C19H13ClN6/c20-19-24-17(23-15-8-6-13(10-21)7-9-15)16-18(25-19)26(12-22-16)11-14-4-2-1-3-5-14/h1-9,12H,11H2,(H,23,24,25) |
InChI Key |
NVQXKMMKLNDXDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(N=C(N=C32)Cl)NC4=CC=C(C=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


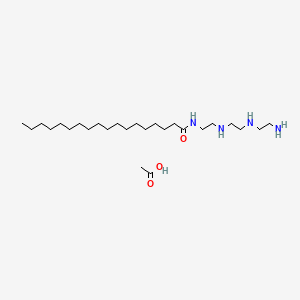
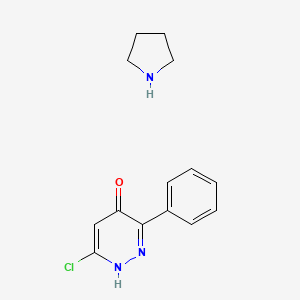
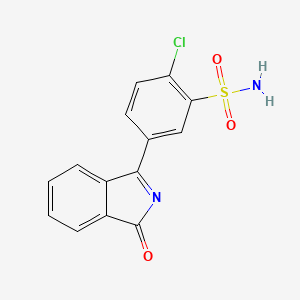
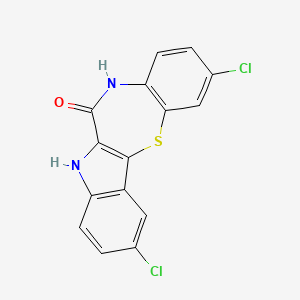
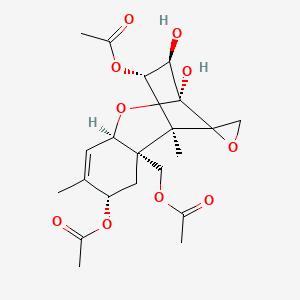

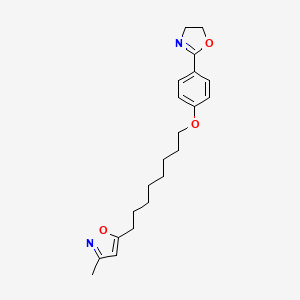
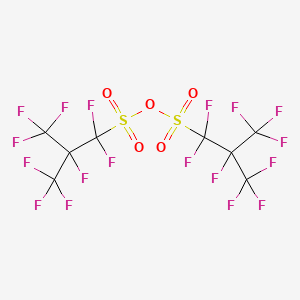

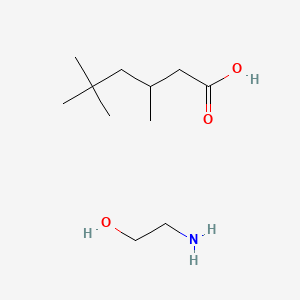
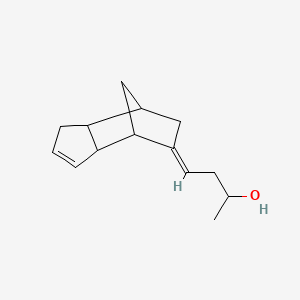

![5,17-dichloro-8-methoxy-1,2,10,12,14-pentazapentacyclo[11.7.0.03,11.04,9.015,20]icosa-2,4,6,8,11,13,15(20),16,18-nonaene](/img/structure/B12673802.png)
![Diethyl[2-(methacryloyloxy)ethyl]tetradecylammonium bromide](/img/structure/B12673811.png)
